molecular formula C10H10N2O2S B15219085 (5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one CAS No. 34273-45-5

(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one

Cat. No.: B15219085
CAS No.: 34273-45-5
M. Wt: 222.27 g/mol
InChI Key: HSOPXLJCZXTRCI-QMMMGPOBSA-N
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Description

(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one is a chiral imidazolidinone derivative characterized by a 2-sulfanylidene (thioamide) group and a 4-hydroxyphenylmethyl substituent at the C5 position. The stereochemistry at C5 (S-configuration) is critical for its molecular interactions, particularly in biological systems.

Properties

CAS No.

34273-45-5

Molecular Formula

C10H10N2O2S

Molecular Weight

222.27 g/mol

IUPAC Name

(5S)-5-[(4-hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C10H10N2O2S/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)/t8-/m0/s1

InChI Key

HSOPXLJCZXTRCI-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@H]2C(=O)NC(=S)N2)O

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=S)N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 4-hydroxybenzyl alcohol with a suitable thioxoimidazolidinone precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The core structure of 2-sulfanylideneimidazolidin-4-one derivatives includes a planar thioamide-amide system, enabling intricate hydrogen-bonding networks. Key variations in substituents and stereochemistry significantly alter physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one (Target) C5: 4-Hydroxyphenylmethyl C₁₀H₁₀N₂O₂S 234.27 Enhanced H-bonding via phenolic -OH; chiral S-configuration at C5 -
(5S)-5-[(2,4-Dimethoxyphenyl)methyl]-5-hydroxy-2-sulfanylideneimidazolidin-4-one C5: 2,4-Dimethoxyphenylmethyl; C5: -OH C₁₂H₁₄N₂O₄S 282.32 Methoxy groups increase lipophilicity; additional hydroxyl at C5
5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one C5: Isopropyl and methyl C₇H₁₂N₂OS 172.25 Branched alkyl groups reduce polarity; forms R₂²(8) H-bonding networks
5-[(4-Chlorophenyl)methylidene]-3-(2,3-dichlorophenyl)-2-sulfanylideneimidazolidin-4-one C5: 4-Chlorophenylmethylidene; C3: 2,3-Dichlorophenyl C₁₆H₉Cl₃N₂OS 389.68 Chlorine substituents enhance lipophilicity and electron-withdrawing effects
Key Observations:
  • Hydrogen Bonding : The target compound’s 4-hydroxyphenyl group facilitates stronger intermolecular hydrogen bonds compared to methoxy ( ) or chloro-substituted analogs ( ).
  • Stereochemistry : The S-configuration at C5 is conserved in active analogs, such as the (5S)-5-methyl-3-phenyl derivative in , which shows antifungal activity.
Crystallographic Data:
  • The 5-isopropyl-5-methyl analog forms centrosymmetric R₂²(8) hydrogen-bonded tapes via N–H···S and N–H···O interactions .
  • Chlorophenyl-substituted analogs exhibit planar imidazolidinone cores with deviations <0.06 Å, similar to the target compound’s expected geometry .

Biological Activity

(5S)-5-[(4-Hydroxyphenyl)methyl]-2-sulfanylideneimidazolidin-4-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. It belongs to the imidazolidinone family, characterized by a sulfur atom in the 2-position and a hydroxyphenyl group at the 5-position. The compound's stereochemistry, indicated by the (5S) designation, suggests that it may exhibit specific interactions with biological targets, which is crucial for its pharmacological efficacy.

  • Molecular Formula : C10H10N2O2S
  • Molecular Weight : 222.27 g/mol
  • CAS Number : 215670-78-3

Biological Activity

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The hydroxyphenyl group is known for its ability to scavenge free radicals, which can contribute to cellular protection against oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, particularly in hormone-resistant prostate cancer models by acting on androgen receptors .
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .

The mechanism of action for this compound may involve:

  • Binding to Biological Targets : The compound's structure allows it to interact with specific proteins or enzymes, potentially modulating their activity.
  • Influencing Signaling Pathways : By altering the activity of certain pathways, this compound could impact cell growth and survival.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntioxidantSignificant free radical scavenging ability observed in vitro.
AnticancerInhibition of prostate cancer cell lines reported .
Enzyme InhibitionPotential inhibition of glutaminase noted .

Case Study: Anticancer Activity

A study investigated the effects of this compound on prostate cancer cells. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase. This suggests potential therapeutic applications in treating hormone-resistant prostate cancer.

Synthesis and Chemical Reactivity

The synthesis of this compound involves multi-step organic reactions. Common methods include:

  • Formation of Imidazolidinone Core : Utilizing starting materials that contain both the imidazole and carbonyl functionalities.
  • Introduction of Hydroxyphenyl Group : Employing electrophilic aromatic substitution techniques to attach the hydroxyphenyl moiety.

These synthetic routes require careful optimization to maintain stereochemistry and functional integrity.

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